N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a synthetic compound featuring a quinoxaline heterocycle linked to a piperidine-3-carboxamide scaffold, further substituted with a 3,4-dimethoxyphenethylamine group. The 3,4-dimethoxyphenethylamine moiety is recurrent in bioactive molecules, often contributing to receptor binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-10-9-17(14-22(21)31-2)11-12-25-24(29)18-6-5-13-28(16-18)23-15-26-19-7-3-4-8-20(19)27-23/h3-4,7-10,14-15,18H,5-6,11-13,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGHKNZXWRCPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinoxalin-2-yl group: This step may involve a nucleophilic substitution reaction where the quinoxaline moiety is introduced.
Introduction of the 3,4-dimethoxyphenethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Synthetic Accessibility: Rip-B’s benzamide derivative is synthesized efficiently (80% yield) via a one-step reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine . In contrast, the main compound’s quinoxaline-piperidine architecture likely requires multi-step synthesis, increasing complexity.
Polarity and Solubility: The quinoxaline moiety in the main compound introduces two nitrogen atoms, enhancing polarity compared to Rip-B’s non-polar benzoyl group. This may improve aqueous solubility but reduce membrane permeability.
Crystallinity: The azanium compound in forms a stable dihydrate with a monoclinic crystal system , suggesting that the main compound’s piperidine ring and quinoxaline group could similarly influence solid-state packing, though experimental validation is needed.
Hypothesized Pharmacological Differences
- Quinoxaline vs. Benzamide: Quinoxaline’s electron-deficient aromatic system may facilitate interactions with enzymatic active sites (e.g., kinases or DNA topoisomerases), whereas Rip-B’s benzamide group is more suited for passive diffusion across lipid membranes.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant research findings.
Structural Characteristics
This compound features a piperidine ring, a quinoxaline moiety, and a 3,4-dimethoxyphenyl group. Its molecular formula is C19H24N2O3, with a molecular weight of approximately 360.46 g/mol. The presence of various functional groups, particularly the amide linkage, significantly contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, including:
- Formation of the piperidine ring : This is often achieved through cyclization reactions.
- Quinoxaline integration : The quinoxaline moiety is typically introduced via condensation reactions.
- Amide bond formation : The final step involves coupling the piperidine derivative with the appropriate carboxylic acid to form the amide bond.
Neuropharmacological Effects
Preliminary studies suggest that this compound may serve as a modulator of neurotransmitter systems. Compounds with similar structures have been explored for their potential in treating neurological disorders such as depression and anxiety. In vitro studies indicate that this compound could influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be significantly low, indicating potent antimicrobial properties .
Data Table: Comparison of Biological Activities
Case Studies
- Neuropharmacological Study : A study evaluated the effects of similar quinoxaline derivatives on anxiety-like behavior in rodent models. The results indicated that compounds with structural similarities to this compound exhibited significant anxiolytic effects at specific dosages.
- Antimicrobial Evaluation : In a comparative study of various piperidine derivatives, this compound was highlighted for its superior activity against gram-positive bacteria compared to other derivatives tested. The study concluded that structural modifications could enhance antimicrobial efficacy .
Q & A
Q. Q1. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide, and what key reagents/conditions are involved?
Methodological Answer: The synthesis involves multi-step organic reactions:
Quinoxaline Intermediate Preparation : Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions (e.g., HCl or acetic acid) .
Piperidine Modification : Introduction of the 3-carboxamide group via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) .
Final Assembly : Reaction of the quinoxaline-piperidine intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under amide-forming conditions (e.g., HATU or DCC with triethylamine as a base) .
Key Conditions : Anhydrous solvents (DMF, dichloromethane), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties.
Advanced Synthesis: Yield Optimization
Q. Q2. How can researchers optimize the synthetic yield of this compound using design of experiments (DoE) or flow chemistry?
Methodological Answer:
- DoE Approach : Vary parameters (e.g., stoichiometry, temperature, solvent polarity) systematically. For example, a central composite design can identify optimal coupling reaction conditions for the amide bond formation step .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and control exothermic reactions (e.g., during quinoxaline condensation). Studies show that flow systems reduce side-product formation by 15–20% compared to batch methods .
Structural and Purity Analysis
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; quinoxaline aromatic protons at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: 447.19 [M+H]⁺ for C₂₅H₂₇N₄O₃⁺) .
- HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Basic Biological Screening
Q. Q4. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial Screening : Broth microdilution assay against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Neurotransmitter Modulation : Radioligand binding assays for serotonin (5-HT₃) and norepinephrine transporters .
Advanced Mechanistic Studies
Q. Q5. How can researchers investigate the temporal stability and degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours .
- Light/Heat Sensitivity : Expose to UV light (254 nm) or 40–60°C for 24–48 hours; quantify degradation products using HPLC .
- Metabolite Identification : Use hepatocyte microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to identify phase I/II metabolites .
Data Contradictions in Spectral Analysis
Q. Q6. How should researchers resolve contradictions in NMR or MS data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., piperidine vs. quinoxaline protons) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
Structure-Activity Relationship (SAR) Exploration
Q. Q7. What strategies are effective for studying the impact of substituents (e.g., dimethoxyphenyl vs. chlorophenyl) on biological activity?
Methodological Answer:
- Analog Synthesis : Replace the dimethoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-deficient aryl groups. Use Suzuki-Miyaura coupling for diversification .
- In Silico Docking : Perform molecular docking (AutoDock Vina, Schrödinger) to compare binding affinities at target sites (e.g., 5-HT₃ receptor) .
- Bioassay Correlation : Test analogs in parallel in vitro assays (e.g., IC₅₀ in cancer cells) to rank substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
